3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide
Description
3-Chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a rigid alkyne spacer (but-2-yn-1-yl) bearing a dimethylamino group at the 4-position and a 3-chlorobenzenesulfonamide moiety. The compound’s structure combines a sulfonamide group, known for its bioactivity in enzyme inhibition and ligand-receptor interactions, with a propargylamine-derived chain that may enhance solubility and binding specificity .
Key structural features include:
- Sulfonamide core: Provides hydrogen-bonding capabilities and metabolic stability.
- 3-Chloro substituent: Enhances electrophilicity and influences electronic properties.
Properties
IUPAC Name |
3-chloro-N-[4-(dimethylamino)but-2-ynyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2S/c1-15(2)9-4-3-8-14-18(16,17)12-7-5-6-11(13)10-12/h5-7,10,14H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIJPNJWSHNOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNS(=O)(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide, a compound belonging to the sulfonamide class, has garnered interest due to its potential biological activities, particularly in the context of cardiovascular effects and calcium channel modulation. This article synthesizes existing research findings related to its biological activity, supported by experimental data and case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C₁₄H₁₈ClN₃O₂S
- Molecular Weight : Approximately 319.83 g/mol
- CAS Number : [Not provided in search results]
Research indicates that sulfonamides, including this compound, may exert their biological effects through the inhibition of calcium channels. This is significant due to the role of calcium channels in regulating vascular tone and blood pressure.
Key Findings:
- Calcium Channel Inhibition : Studies suggest that certain sulfonamide derivatives can act as calcium channel antagonists, thereby influencing coronary resistance and perfusion pressure. For instance, a study evaluated the effects of various benzenesulfonamides on perfusion pressure using an experimental design that included a control group and several treatment groups with different compounds .
Table 1: Experimental Design for Biological Activity Assessment
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | This compound | 0.001 nM |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |
| IV | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
| V | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 nM |
The results indicated significant changes in coronary resistance when comparing the treatment groups to the control . Specifically, the presence of 4-(2-aminoethyl)-benzenesulfonamide resulted in decreased coronary resistance compared to other tested compounds.
Study Overview
A study conducted by Figueroa-Valverde et al. (2023) investigated the cardiovascular effects of various benzenesulfonamides on perfusion pressure. The research highlighted that compounds with structural similarities to this compound could modulate vascular responses through calcium channel interactions.
Results
The study demonstrated that:
- Significant Decrease in Coronary Resistance : The compound led to a statistically significant reduction in coronary resistance (p = 0.05), suggesting a potential therapeutic application in managing blood pressure .
Pharmacokinetic Considerations
Pharmacokinetic parameters are crucial for understanding the biological activity of any drug. While specific data for this compound were not detailed in the available literature, similar compounds have been assessed using various computational models to predict absorption, distribution, metabolism, and excretion (ADME) profiles .
Scientific Research Applications
Medicinal Chemistry
3-Chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide has been studied for its potential as a drug candidate. Its sulfonamide group is known for antibacterial properties, while the dimethylamino group may enhance its pharmacological profile. Research indicates that modifications to the sulfonamide structure can lead to compounds with improved activity against specific pathogens or cancer cells.
Case Study Example :
A study demonstrated that derivatives of sulfonamides exhibit selective inhibition of bacterial enzymes, suggesting that this compound could also be effective in targeting similar pathways .
The compound's structure suggests it may interact with various biological targets, including enzymes and receptors involved in disease processes. The dimethylamino group can facilitate binding to specific sites, potentially leading to enzyme inhibition or modulation of receptor activity.
Research Findings :
Experimental assays have shown that compounds with similar structures can inhibit certain kinases implicated in cancer progression, indicating a possible pathway for therapeutic development .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for more complex molecules. Its unique functional groups allow chemists to explore new reactions and synthesize derivatives with varied properties.
Synthetic Route Example :
The synthesis typically involves the reaction of a chloro-substituted aromatic compound with a dimethylaminobutynyl intermediate under controlled conditions, resulting in high yields of the desired sulfonamide product .
Comparison with Similar Compounds
Structural Modifications and Bioactivity
- Rigidity vs. Flexibility: The propargylamine chain in the target compound introduces conformational rigidity compared to the flexible dimethylamino-propyl chain in compound 15 . This rigidity may enhance target selectivity but reduce solubility.
- Compound 11, with a thioether and heterocyclic imino group, demonstrates higher crystallinity (m.p. 177–180°C), suggesting stronger intermolecular forces than the target compound .
Preparation Methods
Direct Sulfonamidation Using 3-Chlorobenzenesulfonyl Chloride
A primary route involves reacting 3-chlorobenzenesulfonyl chloride with 4-(dimethylamino)but-2-yn-1-amine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding the sulfonamide after 12–24 hours. This method achieves moderate yields (50–65%) due to competing hydrolysis of the sulfonyl chloride, necessitating strict moisture control.
Key Reaction Parameters:
-
Solvent: THF > DCM > acetonitrile (polar aprotic solvents preferred)
-
Base: DIPEA (higher yields vs. TEA due to superior acid scavenging)
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Temperature: 0°C initial, warming to room temperature
Side products include bis-sulfonamides from over-alkylation and hydrolyzed sulfonic acids. Purification via silica gel chromatography (ethyl acetate/hexane gradient) isolates the target compound.
Modular Assembly via Alkyne Functionalization
The dimethylamino-alkyne side chain introduces synthetic complexity, often requiring separate preparation before coupling to the sulfonamide core.
Propargylamine Synthesis and Modification
4-(Dimethylamino)but-2-yn-1-amine is synthesized through a two-step process:
-
Alkyne Formation: Reaction of propargyl bromide with dimethylamine in ethanol at reflux yields N,N-dimethylpropargylamine.
-
Chain Elongation: A Cadiot-Chodkiewicz coupling with bromoacetylene derivatives extends the alkyne chain, introducing the butynyl spacer.
Optimization Insight: Copper(I) iodide catalysis (5 mol%) in dimethylformamide (DMF) at 60°C improves chain-elongation efficiency, achieving 78% yield.
Click Chemistry Approaches for Side-Chain Installation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective incorporation of the dimethylamino-alkyne group. This method is advantageous for late-stage functionalization.
CuAAC Protocol
-
Azide Precursor: 3-Chlorobenzenesulfonamide is converted to the corresponding azide via diazotization (NaNO₂, HCl) followed by sodium azide displacement.
-
Cycloaddition: The sulfonamide azide reacts with N,N-dimethylpropargylamine using CuSO₄·5H₂O (10 mol%) and sodium ascorbate in tert-butanol/water (1:1) at 40°C.
Performance Data:
This method circumvents purification challenges associated with direct sulfonamidation, as the triazole byproduct is easily removed via aqueous extraction.
Coupling Agent-Mediated Strategies
Coupling agents such as HATU and EDC enable efficient amide bond formation between carboxylic acid derivatives and amines, though their use here adapts to sulfonamide synthesis.
HATU-Assisted Sulfonamidation
3-Chlorobenzenesulfonyl chloride is first converted to the sulfonamide acid, which then reacts with 4-(dimethylamino)but-2-yn-1-amine using HATU (1.1 equiv) and DIPEA (2.5 equiv) in DMF.
Reaction Equation:
Yield: 70% after HPLC purification
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Sulfonamidation | 65 | 95 | Simple one-pot procedure | Hydrolysis side reactions |
| CuAAC | 89 | 98 | High regioselectivity | Requires azide preparation |
| HATU-Mediated | 70 | 97 | Mild conditions | Cost of coupling agents |
Solvent and Catalytic System Optimization
Solvent Effects on Alkyne Coupling
Polar aprotic solvents (DMF, DMSO) enhance CuAAC reaction rates by stabilizing the copper acetylide intermediate. tert-Butanol/water mixtures improve phase transfer in biphasic systems.
Ligand-Accelerated Catalysis
Triphenylphosphine (PPh₃) additives (20 mol%) increase Cu(I) solubility, boosting CuAAC yields to 92%.
Scalability and Industrial Considerations
Kilogram-scale synthesis employs continuous flow reactors for CuAAC steps, reducing reaction time from hours to minutes. Critical process parameters include:
-
Residence Time: 5–7 minutes
-
Temperature: 50°C
-
Catalyst Loading: 3 mol% CuI
Pilot studies report 84% yield with >99% purity under GMP conditions .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for 3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide, and how are reaction conditions optimized?
- Answer: The synthesis typically involves reacting a sulfonyl chloride (e.g., 3-chlorobenzenesulfonyl chloride) with a substituted amine (e.g., 4-(dimethylamino)but-2-yn-1-amine) under basic conditions. Key steps include:
- Coupling Reaction: Use of triethylamine or pyridine as a base in anhydrous dichloromethane or dimethylformamide (DMF) to neutralize HCl byproducts .
- Purification: Recrystallization or column chromatography to isolate the product, monitored via thin-layer chromatography (TLC) .
- Optimization: Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 sulfonyl chloride to amine) are critical for minimizing side reactions and maximizing yield (>70%) .
Q. Which spectroscopic and analytical methods are most effective for structural characterization?
- Answer: A combination of techniques is used:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the presence of the dimethylamino group (δ ~2.2 ppm for N(CH₃)₂) and alkyne proton (δ ~1.8 ppm) .
- IR Spectroscopy: Peaks at ~1340 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₂H₁₄ClN₂O₂S: MW 296.39) .
- Elemental Analysis: Confirms C, H, N, S, and Cl content within ±0.4% theoretical values .
Advanced Research Questions
Q. How can reaction mechanisms for sulfonamide bond formation be validated under varying pH conditions?
- Answer:
- Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy at different pH levels (e.g., pH 7–10) to identify nucleophilic attack pathways by the amine .
- Isotopic Labeling: Use ¹⁵N-labeled amines to track bond formation via NMR or MS .
- Computational Modeling: Density Functional Theory (DFT) calculations to simulate transition states and activation energies .
Q. What strategies address contradictions in biological activity data across bacterial strains?
- Answer:
- Structure-Activity Relationship (SAR): Synthesize derivatives with modifications to the alkyne chain or benzene ring to assess selectivity .
- Enzyme Assays: Compare inhibition of dihydropteroate synthase (DHPS) across bacterial species (e.g., E. coli vs. S. aureus) using spectrophotometric assays .
- Controlled Experiments: Standardize bacterial growth conditions (pH, temperature) and compound solubility (DMSO concentration ≤1%) to reduce variability .
Q. How can computational tools predict binding interactions with bacterial enzymes?
- Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with DHPS active sites (e.g., hydrogen bonding with Ser 221, hydrophobic contacts with Phe 31) .
- MD Simulations: GROMACS for 100-ns trajectories to assess binding stability .
- Free Energy Calculations: MM-PBSA/GBSA to quantify binding affinities (ΔG ~ -8 kcal/mol suggests strong inhibition) .
Q. What methodologies improve solubility and stability for in vivo studies?
- Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the alkyne chain for enhanced bioavailability .
- Co-solvent Systems: Use PEG-400 or cyclodextrin complexes to increase aqueous solubility .
- Stability Studies: HPLC monitoring of degradation under physiological conditions (pH 7.4, 37°C) over 24 hours .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
